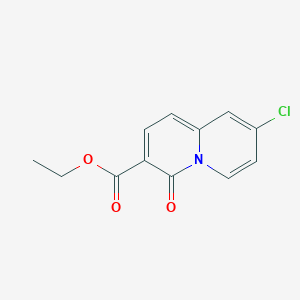

Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxlate

Description

Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate is a bicyclic heteroaromatic compound featuring a quinolizine core with a chlorine substituent at position 8, an oxo group at position 4, and an ethyl ester at position 3. Its molecular formula is C₁₂H₁₀ClNO₃, with a molecular weight of 251.67 g/mol (estimated from synthesis protocols and analogs) . The compound is synthesized via nitration and reduction of the parent quinolizine ester, followed by functional group modifications . Key synthetic challenges include controlling reaction conditions during nitration to minimize by-products .

The chlorine substituent enhances electrophilicity at the carbonyl group, influencing reactivity in downstream applications. The quinolizine ring system contributes to aromatic stability, distinguishing it from dihydroquinoline analogs .

Properties

IUPAC Name |

ethyl 8-chloro-4-oxoquinolizine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-2-17-12(16)10-4-3-9-7-8(13)5-6-14(9)11(10)15/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSYYXAPXKCOMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C2C=C(C=CN2C1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391377 | |

| Record name | Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139161-20-9 | |

| Record name | Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the condensation of anthranilic acid derivatives followed by cyclization . Another approach includes the reaction of aniline derivatives with ethyl α-ethylacetoacetate under specific conditions . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolizine derivatives with different functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in different quinolizine derivatives.

Substitution: The chlorine atom at the 8th position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

Scientific Research Applications

Fluorescent Magnesium Probe

One of the most prominent applications of ECOC is as a fluorescent magnesium probe . The compound exhibits unique fluorescence properties that allow it to detect magnesium ions effectively. When excited by light, ECOC emits fluorescence that varies with the concentration of magnesium ions present. This property is crucial for:

- Biochemical assays : ECOC can be used to monitor magnesium levels in biological systems, which is vital for understanding various physiological processes.

- Cell imaging : Its ability to selectively bind magnesium makes it suitable for imaging applications in live cells, allowing researchers to visualize cellular magnesium dynamics.

The mechanism behind this fluorescence involves coordination between magnesium ions and the functional groups within ECOC, leading to changes in its emission properties .

Biological Properties and Pharmacological Potential

ECOC has been investigated for its biological activities , particularly as a potential pharmacological agent. Research indicates that compounds within the quinolizine family, including ECOC, may exhibit various biological effects:

- Antibacterial activity : Studies have shown that derivatives of quinolizine can act against bacterial infections. The structural features of ECOC may enhance its reactivity and biological activity compared to similar compounds .

- Antiviral properties : Some derivatives related to ECOC have been evaluated for their efficacy against viruses, including HIV. Research has indicated that certain modifications to the quinolizine structure can lead to compounds with inhibitory activity against HIV integrase .

Synthetic Applications

ECOC serves as a versatile synthon in organic synthesis due to its unique chemical structure. Its reactivity allows it to participate in various chemical reactions, making it valuable for:

- Synthesis of heterocyclic compounds : ECOC can be utilized as an intermediate in the synthesis of more complex heterocyclic structures, which are often found in pharmaceuticals.

- Development of new materials : The compound's properties can be exploited in materials science for developing new fluorescent materials or sensors.

Future Directions and Research Needs

Despite the promising applications of ECOC, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Areas for future investigation include:

- Detailed studies on the binding mechanisms of ECOC with biological targets.

- Exploration of structural modifications that could enhance its pharmacological profiles.

- Development of new synthetic pathways to improve yield and purity during the production of ECOC and its derivatives.

Mechanism of Action

The mechanism of action of Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues: Substituent and Ring System Variations

The following table summarizes structural and physicochemical differences between Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate and key analogs:

Key Differences and Implications

Substituent Effects

- Halogens (Cl, Br, F): Chlorine’s moderate electronegativity balances reactivity and stability, making it suitable for intermediate synthesis . Fluorine’s strong electron-withdrawing nature stabilizes the ring system, useful in medicinal chemistry .

- Methyl/Methoxy Groups : These electron-donating groups improve solubility and alter binding interactions. Methoxy derivatives are prioritized in drug design for their pharmacokinetic advantages .

Ring System Variations

- Quinolizine vs. Dihydroquinoline: Quinolizine’s fully aromatic system offers greater conjugation and thermal stability compared to dihydroquinoline’s partially saturated ring, which may reduce oxidation susceptibility .

Functional Group Modifications

- Ester vs. Carboxylic Acid: Ethyl esters (e.g., Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate) are typically intermediates, while hydrolyzed carboxylic acids (e.g., 4-oxo-1,4-dihydroquinoline-3-carboxylic acid) are bioactive endpoints .

Biological Activity

Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate is a compound belonging to the quinolizine family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate

This compound features a unique structure that includes:

- A quinolizine ring system .

- A chlorine atom at the 8th position.

- A keto group at the 4th position.

- An ethyl ester group at the 3rd position.

These structural characteristics contribute to its reactivity and biological activity, making it a subject of interest in various fields of research.

The primary mechanism of action for ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate involves its interaction with specific biological targets, particularly enzymes associated with viral replication, such as HIV integrase . The compound may inhibit these enzymes through competitive inhibition or by mimicking natural substrates.

Target Interactions

- Magnesium (Mg) Binding : Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate acts as a selective fluorophore, showing a strong fluorescent response to magnesium ions. This property suggests its potential utility in detecting and measuring magnesium concentrations in biological systems .

Biological Activities

Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate exhibits several notable biological activities:

- Antimicrobial Properties : Research indicates that quinolizine derivatives have broad-spectrum antimicrobial activities, suggesting potential applications in treating infections.

- Anticancer Activity : Preliminary studies have shown that this compound may possess anticancer properties, warranting further investigation into its efficacy against various cancer cell lines .

- Antiviral Activity : The compound's interaction with HIV integrase positions it as a candidate for antiviral drug development .

Research Findings and Case Studies

Several studies have explored the biological activity of ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate:

Study on HIV Integrase Inhibition

A study synthesized various derivatives of 4-oxo-4H-quinolizine and evaluated their inhibitory effects on HIV integrase. The results indicated that while some derivatives showed promising activity, ethyl 8-chloro derivatives required further optimization for enhanced efficacy .

| Compound | IC50 (μg/mL) | Notes |

|---|---|---|

| Ethyl 8-chloro derivative | >100 | Less than 50% inhibition at this concentration |

Fluorescent Response to Magnesium

Research highlighted the compound's ability to selectively bind magnesium ions, demonstrating a significant fluorescent response. This property is crucial for developing fluorescent indicators for intracellular magnesium measurement .

| Parameter | Value |

|---|---|

| Dissociation Constant | ~1.0 mM |

| Fluorescent Response | Strong to Mg²⁺ |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate?

Synthesis typically involves multi-step reactions, such as N-propargylation of a precursor quinolone ester followed by click chemistry with azides under Sharpless conditions to introduce triazole substituents . Subsequent reactions with secondary amines or nucleophiles enable functionalization of the core scaffold. Optimization of solvent polarity, temperature, and catalyst (e.g., Cu(I)) is critical for regioselective product formation and yield improvement .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction is the gold standard. Data refinement employs SHELX programs (e.g., SHELXL for small-molecule refinement), which analyze unit cell parameters, hydrogen bonding (e.g., C–H⋯O, C–H⋯Cl), and π-π interactions to resolve packing arrangements . For example, intermolecular hydrogen bonds in related quinolones stabilize lattice structures, as seen in ethyl 7-chloro-6-fluoro-8-nitro-4-oxo derivatives .

Q. What spectroscopic techniques are utilized for structural characterization?

- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) groups.

- NMR (1H/13C) : Resolves substituent effects on the quinoline ring (e.g., shifts for Cl at C8 or ester groups at C3) .

- Mass spectrometry : Confirms molecular weight via ESI-MS or MALDI-TOF, with fragmentation patterns validating the core structure .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing derivatives be addressed?

Regioselectivity is influenced by steric/electronic effects and catalyst choice. For triazole formation via click chemistry, Cu(I)-catalyzed azide-alkyne cycloaddition favors 1,4-regioisomers, while Ru catalysts yield 1,5-products. Bulky substituents at C7 or C8 can direct reactivity to less hindered positions . Computational modeling (e.g., DFT) predicts reactive sites to guide experimental design .

Q. What computational approaches predict physicochemical properties (e.g., solubility, logP)?

- Density functional theory (DFT) : Calculates molecular geometry, dipole moments, and electrostatic potential surfaces.

- Molecular dynamics (MD) : Simulates solubility in solvents like DMSO or water.

- QSAR models : Estimate logP and pKa using software (e.g., ACD/Labs). Experimental validation via HPLC or thermal analysis (DSC/TGA) is recommended .

Q. How are intermolecular interactions analyzed to inform material design?

Hirshfeld surface analysis quantifies interaction types (e.g., H-bonding, van der Waals) in crystal lattices. For example, C–H⋯O interactions in ethyl 8-chloro-4-oxo derivatives contribute to thermal stability and solubility profiles. This data guides co-crystal design for enhanced bioavailability .

Q. What strategies optimize antimicrobial activity of derivatives?

Structure-activity relationship (SAR) studies focus on substitutions at C1 (cyclopropyl), C7/C8 (halogens), and C3 (ester groups). Fluorine or trifluoromethyl groups enhance membrane permeability , while triazole moieties improve target binding (e.g., DNA gyrase inhibition). In vitro screening against S. aureus and E. coli identifies leads with MIC values <1 µg/mL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.